Fesoterodine is an inactive prodrug specifically designed to deliver 5-hydroxymethyl tolterodine (5-HMT) upon oral administration. [] 5-HMT is a potent muscarinic receptor antagonist, also recognized as the active metabolite of tolterodine. [, ] Unlike tolterodine, which is metabolized by CYP2D6, Fesoterodine is hydrolyzed by ubiquitous nonspecific esterases to release 5-HMT, ensuring consistent, genotype-independent exposure to the active moiety. [] This distinction makes Fesoterodine a valuable tool for studying the pharmacological effects of 5-HMT without the variability introduced by CYP2D6 polymorphisms.
Fesoterodine is classified as a tertiary amine and belongs to the class of compounds known as anticholinergics. It is derived from tolterodine, another antimuscarinic drug, but has been modified to enhance efficacy and reduce side effects. The compound is synthesized through various chemical processes that involve multiple steps and intermediates.
The synthesis of fesoterodine involves several key steps:
The synthesis can also incorporate advanced techniques such as electrochemical oxidation to produce oxidation products of fesoterodine for further study .
Fesoterodine has a complex molecular structure characterized by the following features:
The stereochemistry of fesoterodine is significant, as it exists in enantiomeric forms that can exhibit different pharmacological properties.
Fesoterodine undergoes various chemical reactions during its synthesis and metabolism:
Fesoterodine exerts its therapeutic effects primarily through antagonism of muscarinic receptors in the bladder:
Fesoterodine exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in pharmaceutical applications.
Fesoterodine is primarily used in clinical settings for managing overactive bladder symptoms. Its applications extend beyond symptomatic relief:
Fesoterodine, a tertiary amine prodrug, was developed to address pharmacological limitations of earlier antimuscarinic agents for overactive bladder (OAB). Approved by the FDA in 2008, it emerged from efforts to optimize the metabolic pathway of tolterodine, its structural analog [2] [9]. Unlike tolterodine, which relies on cytochrome P450 (CYP2D6)-mediated conversion to its active metabolite 5-hydroxymethyl tolterodine (5-HMT), fesoterodine undergoes hydrolysis by ubiquitous nonspecific esterases. This bypasses genetic polymorphisms in CYP2D6, ensuring consistent and predictable plasma concentrations of 5-HMT across all patient genotypes [3] [5]. The approval was supported by two pivotal Phase III trials (n=1,964) demonstrating significant reductions in urge urinary incontinence (88% median reduction with 8 mg) and micturition frequency (19% reduction) versus placebo [2] [7].
Metabolic Advantages Over PredecessorsThe esterase-mediated conversion achieves near-complete bioavailability within 1 hour, with no detectable prodrug in systemic circulation [5]. This contrasts with tolterodine, where poor metabolizers exhibit 6-fold higher tolterodine concentrations and negligible 5-HMT, while extensive metabolizers show variable metabolite ratios [3]. Fesoterodine’s dose-proportional pharmacokinetics thus enable reliable dose titration—a key advancement in OAB therapeutics [6] [10].
Table 1: Metabolic Pathways of Tolterodine vs. Fesoterodine
Parameter | Tolterodine | Fesoterodine |
---|---|---|
Active Metabolite | 5-HMT | 5-HMT |
Conversion Enzyme | CYP2D6 (polymorphism-dependent) | Nonspecific esterases (ubiquitous) |
Prodrug Detectable? | Yes (plasma) | No |
Dose Proportionality | Variable (up to 100-fold) | Linear |
Antimuscarinics remain first-line pharmacotherapy for OAB by targeting detrusor overactivity via muscarinic receptor blockade. Of the five muscarinic receptor subtypes (M1–M5), bladder contraction is primarily mediated by M3 receptors, though M2 receptors constitute 80% of detrusor muscarinic receptors and modulate contraction in pathological states [3] [4]. By antagonizing these receptors, antimuscarinics suppress involuntary detrusor contractions, thereby reducing urgency, frequency, and incontinence [1].
Mechanistic Basis for Fesoterodine’s EfficacyAs a prodrug for 5-HMT, fesoterodine exerts competitive inhibition at muscarinic receptors. 5-HMT demonstrates balanced affinity for all muscarinic subtypes (Ki: M1=5.9 nM; M2=5.6 nM; M3=5.7 nM), enabling broad blockade of bladder muscarinic signaling [3] [6]. This translates to clinically significant effects:
Table 2: Efficacy of Fesoterodine in Phase III OAB Trials
Endpoint (Change from Baseline) | Fesoterodine 4 mg | Fesoterodine 8 mg | Placebo |
---|---|---|---|
Urge Incontinence Episodes/24h | -1.95* | -2.22* | -1.14 |
Micturitions/24h | -1.76* | -1.88* | -0.95 |
Urgency Episodes/24h | -1.88* | -2.36* | -1.07 |
Mean Voided Volume (mL) | +32* | +39* | +14 |
Major urological societies (AUA, EAU) position fesoterodine as a second-line OAB treatment after behavioral modifications, with flexibility for dose escalation based on efficacy/tolerability. Guidelines emphasize its role in patients with suboptimal responses to initial antimuscarinics like tolterodine [8] [10].
Key Guideline Recommendations
Advantages in Specific Populations
Table 3: Guideline Positioning of Fesoterodine
Guideline | Recommendation Strength | Key Advantages Cited |
---|---|---|
AUA | Standard (Category A) | Superior efficacy to tolterodine; dose flexibility |
EAU | Second-line | Consistent pharmacokinetics; rapid onset (3–7 days) |
Compound Names Mentioned: Fesoterodine, Tolterodine, Oxybutynin, Solifenacin, Darifenacin, 5-Hydroxymethyl Tolterodine (5-HMT).
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7